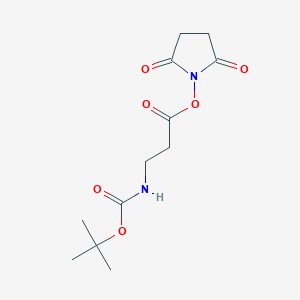

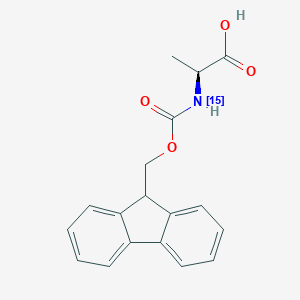

![molecular formula C16H23NO5S B558067 L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- CAS No. 18942-46-6](/img/structure/B558067.png)

L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

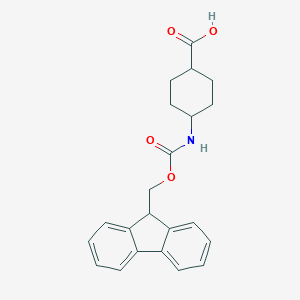

“L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-” is a chemical compound with the molecular formula C16H23NO5S and a molecular weight of 341.4 g/mol . It is intended for research use only.

Molecular Structure Analysis

The InChI key for this compound is VRTXRNJMNFVTOM-UHFFFAOYNA-N . This key is a unique identifier that provides information about the molecular structure of the compound, including the arrangement of atoms and the presence of functional groups.Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

L-Cysteine is a versatile starting product for generating transient sulfenic acids, which are key in synthesizing biologically active compounds. For instance, N-(tert-butoxycarbonyl)-l-cysteine methyl ester can be used to synthesize sulfoxides with biological activity. These compounds, including alliin analogues, are important in various biological processes and can be isolated in enantiomerically pure form (Aversa et al., 2005).

Peptide Synthesis

S-p-Methoxybenzyloxycarbonyl-L-cysteine is useful in peptide synthesis. It serves as an intermediate for incorporating cysteine residues, a crucial step in constructing peptides with specific properties and functions (Photaki, 1970).

Understanding Chemical Reactions

Studying the reaction between cysteine and alpha,beta-unsaturated carbonyl compounds enhances understanding of the chemistry behind sulfur compound formation in food flavors. These studies reveal the complexities of sulfur chemistry and its applications in flavor science (Starkenmann, 2003).

Analytical Techniques

L-Cysteine derivatives are utilized in analytical chemistry, especially in high-performance liquid chromatography (HPLC) for the detection and quantification of thiols. This application is crucial in pharmaceutical formulations and in understanding the role of thiols in biological systems (Gatti et al., 1990).

Electrocatalytic Studies

L-Cysteine derivatives are used in electrocatalytic studies, like in the oxidation of L-cysteine using modified electrodes. This research is important for developing sensitive detection methods for thiols in various samples, including biological ones (Raoof et al., 2006).

Study of Metabolism and Toxicity

Research on L-Cysteine derivatives helps understand the metabolism and toxicity of sulfur amino acids. This information is crucial in nutrition science, toxicology, and pharmacology (Baker, 2006).

Protozoan Parasite Research

Studies have utilized L-Cysteine derivatives to understand the role of this amino acid in protozoan parasites, shedding light on its function in growth, attachment, and survival in anaerobic conditions (Jeelani et al., 2014).

Biocatalysis

N-methoxycarbonyl C-carboxylate ester derivatives of S-methyl-l-cysteine can be oxidized by chloroperoxidase to produce sulfoxides. This biocatalysis is important in synthesizing natural product sulfoxides, contributing to the field of green chemistry (Holland et al., 2002).

Cardiovascular Research

L-Cysteine and its derivatives, such as N-acetyl-l-cysteine, have been studied for their effects on homocysteine metabolism and cardiovascular health. This research is crucial for understanding the role of sulfur amino acids in cardiovascular diseases (Kostić et al., 2018).

DNA Methylation Studies

Research involving L-Cysteine derivatives has provided insights into the mechanisms of DNA methylation in cultured mammalian cells, which is fundamental in the field of genetics and molecular biology (Lawley & Thatcher, 1970).

Polypeptide Synthesis

Methylated mono- and di(ethylene glycol)-functionalized polymers of L-serine and L-cysteine have been synthesized for their ability to form beta-sheet conformations. This research contributes to the development of new materials in biotechnology and nanotechnology (Hwang & Deming, 2001).

Antibacterial Studies

The interaction of cysteine with various therapeutic substances has implications in understanding the inactivation mechanisms of antibacterial agents, which is crucial in the development of new drugs and in understanding drug resistance (Page & Waller, 1946).

Fluorescent Probing

L-Cysteine derivatives are used in developing fluorescent probes for detecting biothiols, which is important in diagnostics and analytical chemistry (Na et al., 2016).

Mécanisme D'action

- The role of cysteine in proteins is crucial for maintaining protein structure, redox regulation, and enzymatic activity. By protecting the thiol group, Boc-Cys(pMeOBzl)-OH allows controlled manipulation of cysteine-containing peptides and proteins during synthesis and modification .

- The compound is introduced at the cysteine residue, protecting it from oxidation, disulfide formation, or other side reactions. Subsequent deprotection (removal of the Boc group) restores the reactive thiol functionality .

- Downstream effects include the ability to create site-specific modifications, such as introducing labels or functional groups at cysteine positions .

- Metabolism and Elimination : The Boc group is labile under specific conditions (e.g., piperidine treatment), leading to deprotection and release of the free cysteine thiol .

- The resulting modified peptides/proteins maintain their cellular specificity and receptor affinity while incorporating desired modifications .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

The biochemical properties of Boc-Cys(pMeOBzl)-OH are largely determined by its structure. The Boc group protects the amino group, preventing it from participating in reactions, while the pMeOBzl group protects the sulfhydryl group . This allows for selective reactions to occur at other sites on the molecule

Molecular Mechanism

It is known that the Boc and pMeOBzl groups can be removed under certain conditions, allowing the amino and sulfhydryl groups to participate in reactions

Propriétés

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTXRNJMNFVTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18942-46-6 |

Source

|

| Record name | NSC334312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

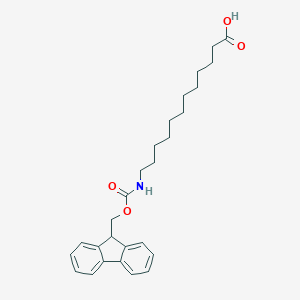

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

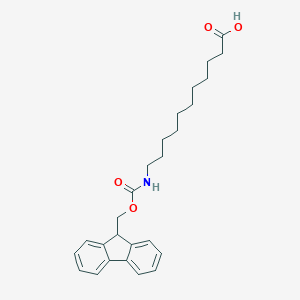

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)